Uvaol

Description

This compound has been reported in Callistemon citrinus, Salvia lanata, and other organisms with data available.

from Vauquelinia corymbosa (Rosaceae)

Structure

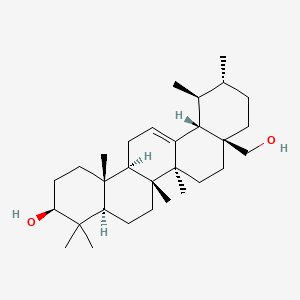

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUARCIYIVXVTAE-ZAPOICBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Uvaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

545-46-0 |

Source

|

| Record name | Uvaol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uvaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urs-12-ene-3β,28-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UVAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W599R31ROT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uvaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chemical Identity and Properties of Uvaol

An In-depth Technical Guide to the Chemical Structure and Properties of Uvaol

This compound is a pentacyclic triterpenoid compound found in various plant species, most notably in olives (Olea europaea) and their derivatives like virgin olive oil.[1][2][3][4] It is a natural alcohol pentacyclic triterpene with the molecular formula C30H50O2.[5] this compound is structurally an isomer of erythrodiol, differing only in the position of a methyl group.[5] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][3][6]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | [3][7] |

| CAS Number | 545-46-0 | [1][2][3][8] |

| Molecular Formula | C30H50O2 | [1][2][8][9] |

| Molecular Weight | 442.72 g/mol | [8][9] |

| Appearance | White to Off-White Solid | [3][10] |

| Melting Point | 223-225 °C | [10] |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), and DMSO (3 mg/mL). Insoluble in water. | [2][3][10][11] |

| SMILES | C[C@@]12C([C@@]3([H])--INVALID-LINK--(CC--INVALID-LINK--C)CO)=CC[C@@]4([H])[C@]1(CC[C@]5([H])[C@@]4(CC--INVALID-LINK--O)C)C | [2] |

| InChI Key | XUARCIYIVXVTAE-ZAPOICBTSA-N | [1][2][9] |

Chemical Structure

The chemical structure of this compound is a pentacyclic triterpene diol of the ursane series.

Biosynthesis of this compound

The biosynthesis of this compound in plants like the olive (Olea europaea) originates from the mevalonic acid (MVA) pathway.[12] The key precursor, 2,3-oxidosqualene, undergoes cyclization to form various triterpene skeletons. Specifically for this compound, the cyclization of 2,3-oxidosqualene is catalyzed by α-amyrin synthase to produce α-amyrin.[12][13] Subsequent oxidation steps at specific carbon positions of the α-amyrin backbone lead to the formation of this compound.

Pharmacological Activities and Molecular Mechanisms

This compound exhibits a wide range of pharmacological activities, making it a compound of great interest for drug development. Its biological effects are mediated through the modulation of several key signaling pathways.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties in various cancer cell lines. It induces cell cycle arrest at the G0/G1 phase and inhibits the proliferation of human breast cancer cells (MCF-7).[2] In human hepatocarcinoma (HepG2) cells, this compound shows selective cytotoxicity, induces apoptosis, and inhibits cell migration.[5][14] These effects are associated with the modulation of the AKT/PI3K signaling pathway, a critical regulator of cell survival and proliferation.[5][14]

Anti-Inflammatory and Immunomodulatory Effects

This compound possesses potent anti-inflammatory properties. It can attenuate pleuritis and eosinophilic inflammation in mouse models of allergy.[3][6] The anti-inflammatory action of this compound is partly attributed to its ability to suppress the secretion of inflammatory cytokines.[15]

Wound Healing and Tissue Repair

Recent studies have highlighted the potential of this compound in promoting wound healing. It has been shown to improve the function of fibroblasts and endothelial cells, accelerating the healing of cutaneous wounds in mice.[15] This is achieved by stimulating cell migration through signaling pathways dependent on both PKA and p38-MAPK.[15][16]

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are a consequence of its interaction with multiple intracellular signaling pathways.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. Antiproliferative and Pro-Apoptotic Effect of this compound in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C30H50O2 | CID 92802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. medkoo.com [medkoo.com]

- 10. This compound | 545-46-0 [chemicalbook.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. OeBAS and CYP716C67 catalyze the biosynthesis of health‐beneficial triterpenoids in olive (Olea europaea) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Uvaol: A Comprehensive Technical Guide to its Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol, a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and the principal methodologies for its extraction and purification. The information is tailored for researchers, scientists, and professionals in drug development seeking to harness the therapeutic potential of this promising natural compound.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with notable concentrations in a variety of species. The primary sources include olives, grapes, persimmons, and various species of sage.

Olea europaea (Olive)

The olive tree (Olea europaea) stands out as one of the most significant natural reservoirs of this compound. The compound is distributed throughout the plant, with varying concentrations in the leaves, fruit (olives), and consequently in virgin olive oil and olive pomace.[1][2] The concentration of this compound can be influenced by the olive cultivar, the degree of fruit maturation, and the geographical origin.[1]

Vitis vinifera (Grape)

Grape pomace, a byproduct of winemaking, is another valuable source of this compound.[3][4] This residue, which includes the skins, seeds, and stems of grapes, retains a significant portion of the bioactive compounds present in the original fruit, including a range of triterpenoids.

Diospyros kaki (Persimmon)

The leaves and fruit of the persimmon tree (Diospyros kaki) have been identified as containing various triterpenoid compounds, including this compound.[5] This makes persimmon a noteworthy, though less commonly cited, source of this bioactive molecule.

Salvia Species (Sage)

Several species within the Salvia genus, commonly known as sage, are known to produce this compound. These aromatic plants are widely used in traditional medicine and are a recognized source of various therapeutic compounds, including triterpenoids.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly among its natural sources and even between different cultivars or parts of the same plant. The following tables summarize the available quantitative data.

| Natural Source | Plant Part | Cultivar/Variety | This compound Concentration (mg/kg dry weight unless otherwise specified) | Reference |

| Olea europaea | Leaves | Not Specified | 314.29 ± 0.97 (μg/g) | [2] |

| Olea europaea | Leaves | Frantoio | Present, but not quantified individually | [1] |

| Olea europaea | Leaves | Moraiolo | Present, but not quantified individually | [1] |

| Olea europaea | Leaves | Leccino | Present, but not quantified individually | [1] |

| Olea europaea | Pomace | Frantoio | Present, but not quantified individually | [1] |

| Olea europaea | Pomace | Moraiolo | Present, but not quantified individually | [1] |

| Olea europaea | Pomace | Leccino | Present, but not quantified individually | [1] |

| Natural Source | Plant Part | This compound Concentration (mg/kg dry weight unless otherwise specified) | Reference |

| Origanum vulgare (Oregano) | Dried Herb | 19.07 ± 0.38 - 48.10 ± 0.62 (μg/g) | [2] |

Note: Data for grape pomace, persimmon, and Salvia species often reports on total triterpenoids or related compounds like oleanolic and ursolic acid, indicating the likely presence of this compound, though specific quantification is less common in the reviewed literature.

Extraction and Purification Methodologies

The extraction and subsequent purification of this compound from its natural matrices are critical steps in its isolation for research and development. A variety of techniques can be employed, each with its own advantages in terms of efficiency, selectivity, and environmental impact.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a green and efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

Experimental Protocol: Ultrasound-Assisted Extraction of Triterpenoids from Olive Leaves

-

Sample Preparation: Air-dry fresh olive leaves at 40°C for 48 hours. Grind the dried leaves into a fine powder (particle size < 0.5 mm) using a laboratory mill.

-

Solvent Selection: Prepare an 80% (v/v) aqueous ethanol solution.

-

Extraction Parameters:

-

Solid-to-liquid ratio: 1:20 (g/mL).

-

Ultrasonic Frequency: 35 kHz.

-

Ultrasonic Power: 300 W.

-

Extraction Temperature: 50°C.

-

Extraction Time: 60 minutes.

-

-

Procedure: a. Weigh 10 g of powdered olive leaves and place in a 250 mL Erlenmeyer flask. b. Add 200 mL of the 80% ethanol solvent. c. Place the flask in an ultrasonic bath with temperature control. d. Sonicate for 60 minutes at 50°C. e. After extraction, filter the mixture through Whatman No. 1 filter paper. f. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (SC-CO2), is a highly selective and environmentally friendly technique that allows for the extraction of thermally labile compounds without the use of harsh organic solvents.

Experimental Protocol: Supercritical CO2 Extraction of Triterpenoids from Olive Pomace

-

Sample Preparation: Dry the olive pomace at 60°C in a forced-air oven to a moisture content of less than 10%. Grind the dried pomace to a particle size of approximately 0.5 mm.

-

SFE System Parameters:

-

Supercritical Fluid: Carbon dioxide (CO2).

-

Co-solvent: Ethanol (10% w/w).

-

Pressure: 30 MPa (300 bar).

-

Temperature: 60°C.

-

CO2 Flow Rate: 2 kg/h .

-

Extraction Time: 120 minutes.

-

-

Procedure: a. Load approximately 100 g of the prepared olive pomace into the extraction vessel of the SFE system. b. Pressurize the system with CO2 to the desired pressure (30 MPa) and heat to the set temperature (60°C). c. Introduce the ethanol co-solvent at the specified concentration. d. Initiate the CO2 flow and maintain the extraction for 120 minutes. e. Depressurize the system in a stepwise manner to precipitate the extracted compounds in the collection vessel. f. Collect the crude extract for further purification.

Solid-Phase Extraction (SPE) for Purification

Solid-phase extraction is a chromatographic technique used for sample clean-up and fractionation. It is particularly useful for purifying crude extracts obtained from methods like UAE or SFE.

Experimental Protocol: Solid-Phase Extraction Cleanup of Triterpenoids from Olive Leaf Extract

-

Crude Extract Preparation: Dissolve 1 g of the crude olive leaf extract in 10 mL of methanol.

-

SPE Cartridge and Conditioning:

-

SPE Cartridge: C18 (1000 mg, 6 mL).

-

Conditioning: Sequentially pass 10 mL of methanol followed by 10 mL of deionized water through the cartridge.

-

-

Sample Loading: Load the dissolved crude extract onto the conditioned C18 cartridge.

-

Washing (Interference Removal): Wash the cartridge with 10 mL of a 40% (v/v) aqueous methanol solution to remove polar impurities.

-

Elution of Triterpenoids: Elute the this compound-containing fraction with 15 mL of 90% (v/v) aqueous methanol.

-

Final Step: Collect the eluate and evaporate the solvent under a stream of nitrogen to obtain the purified triterpenoid fraction.

Column Chromatography for Final Purification

Column chromatography is a powerful technique for the final isolation and purification of this compound from a concentrated triterpenoid fraction.

Experimental Protocol: Column Chromatography for this compound Isolation

-

Stationary Phase Preparation: Pack a glass column (e.g., 50 cm length, 3 cm diameter) with silica gel (60-120 mesh) using a slurry packing method with n-hexane.

-

Sample Preparation: Dissolve 500 mg of the purified triterpenoid fraction from SPE in a minimal amount of chloroform.

-

Sample Loading: Carefully load the dissolved sample onto the top of the silica gel column.

-

Elution:

-

Begin elution with a non-polar solvent such as n-hexane.

-

Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).

-

-

Fraction Collection: Collect fractions of the eluate (e.g., 10 mL each) in separate test tubes.

-

Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and a visualizing agent (e.g., ceric sulfate spray followed by heating).

-

Isolation: Combine the fractions containing pure this compound (identified by comparison with a standard) and evaporate the solvent to yield the isolated compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

PKA and p38-MAPK Signaling in Wound Healing

In the context of wound healing, this compound has been shown to promote the migration of endothelial cells and fibroblasts. This effect is mediated through the activation of the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways in endothelial cells, while in fibroblasts, the pro-migratory effect is primarily dependent on the PKA pathway.

Caption: this compound-mediated activation of PKA and p38-MAPK pathways in cell migration.

AKT/PI3K Signaling in Cancer Cells

This compound has demonstrated anti-proliferative and pro-apoptotic effects in human hepatocarcinoma (HepG2) cells. These effects are attributed to its ability to down-regulate the AKT/PI3K signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.

Caption: this compound's inhibitory effect on the AKT/PI3K signaling pathway.

Conclusion

This compound is a promising natural compound with a range of therapeutic applications. This guide has detailed its primary natural sources and provided comprehensive protocols for its extraction and purification. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, further underscores its potential in drug development. The methodologies and data presented herein are intended to serve as a valuable resource for the scientific community in advancing the research and application of this compound.

References

- 1. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved Sustainability in Wine Industry Byproducts: A Scale-up and Economical Feasibility Study for High-Value Compounds Extraction Using Modified SC-CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hielscher.com [hielscher.com]

- 5. mdpi.com [mdpi.com]

Uvaol: An In-depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol, a pentacyclic triterpenoid found in high concentrations in olive pomace and leaves, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical in vitro studies have demonstrated its potential as an anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting agent. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its core molecular pathways, detailed experimental protocols, and a summary of quantitative data to support further research and development.

Anticancer Mechanism of Action

This compound has been shown to exert significant anticancer effects in various cancer cell lines through the induction of cytotoxicity, cell cycle arrest, and apoptosis. These effects are mediated by the modulation of key signaling pathways.

Cytotoxicity against Cancer Cell Lines

This compound exhibits selective cytotoxicity against cancer cells while showing lesser toxicity to normal cell lines. The half-maximal inhibitory concentration (IC50) values for this compound-induced cytotoxicity in different cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24 | 25.2 | [1] |

| HepG2 | Hepatocellular Carcinoma | 48 | 18.5 | [1] |

| HepG2 | Hepatocellular Carcinoma | 72 | 14.1 | [1] |

| WRL68 | Normal Liver Cells | 24 | 54.3 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Induction of Cell Cycle Arrest and Apoptosis

This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 phase, in cancer cells.[1] This is often accompanied by the induction of apoptosis, or programmed cell death.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A solution

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest and wash the this compound-treated and control cells with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing RNase A and PI.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining

Materials:

-

This compound-treated and control cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways Involved in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of critical signaling pathways, including the AKT/PI3K and ERK/MAPK pathways.

AKT/PI3K Pathway: this compound has been shown to down-regulate the AKT/PI3K signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its inhibition by this compound contributes to the induction of apoptosis.

Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis.

ERK/MAPK Pathway: The ERK/MAPK pathway is another key regulator of cell proliferation and survival that can be modulated by this compound. The interplay between the PI3K/AKT and ERK/MAPK pathways in response to this compound treatment is an area of active investigation.

Caption: this compound's potential modulation of the ERK/MAPK signaling cascade.

Anti-inflammatory Mechanism of Action

This compound demonstrates potent anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to reduce the expression of pro-inflammatory enzymes and cytokines in various cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathways Involved in Anti-inflammatory Activity

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been suggested to inhibit the activation of the NF-κB pathway.

Caption: this compound's inhibition of the NF-κB signaling pathway.

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key player in inflammatory responses. This compound has been shown to inhibit the phosphorylation and activation of STAT3.

Caption: this compound's inhibitory effect on the JAK/STAT3 signaling pathway.

Antioxidant Activity

This compound is reported to possess antioxidant properties, which may contribute to its overall therapeutic effects. The antioxidant capacity of this compound can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

This compound solution at various concentrations

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of the this compound solution in methanol.

-

Add 1 mL of the DPPH solution to 1 mL of each this compound dilution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Experimental Protocol: ABTS Radical Scavenging Assay

Materials:

-

This compound solution at various concentrations

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

-

Potassium persulfate solution

-

Ethanol or water

-

Spectrophotometer

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 1 mL of the diluted ABTS•+ solution to 10 µL of each this compound dilution.

-

After 6 minutes, measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.

Quantitative Data on Antioxidant Activity

Specific IC50 values for the antioxidant activity of pure this compound are not extensively reported in the currently available literature. Further studies are required to quantify its radical scavenging capacity.

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Data not available | |

| ABTS Radical Scavenging | Data not available |

Enzyme Inhibition

This compound has the potential to inhibit key enzymes involved in inflammation and other pathological processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound solution

-

Assay buffer

-

COX inhibitor screening assay kit

Procedure:

-

Pre-incubate the COX enzymes with various concentrations of this compound or a known inhibitor (positive control).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

-

Calculate the percentage of COX inhibition and determine the IC50 value.

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

Materials:

-

LOX enzyme (e.g., soybean lipoxygenase)

-

Linoleic acid or arachidonic acid (substrate)

-

This compound solution

-

Assay buffer

-

Spectrophotometer

Procedure:

-

Pre-incubate the LOX enzyme with various concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at 234 nm.

-

Calculate the percentage of LOX inhibition and determine the IC50 value.

Quantitative Data on Enzyme Inhibition

Detailed in vitro studies providing specific IC50 values for the inhibition of COX and LOX enzymes by this compound are limited. This represents an area for future investigation to fully characterize its anti-inflammatory mechanism.

| Enzyme | IC50 (µg/mL) | Reference |

| Cyclooxygenase-1 (COX-1) | Data not available | |

| Cyclooxygenase-2 (COX-2) | Data not available | |

| Lipoxygenase (LOX) | Data not available |

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anticancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as AKT/PI3K, ERK/MAPK, NF-κB, and STAT3. While its antioxidant and enzyme-inhibiting activities are plausible contributors to its overall pharmacological profile, further quantitative studies are necessary to fully elucidate these mechanisms. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate and harness the therapeutic potential of this compound. Future in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical models of disease.

References

A Technical Guide to the Biological Activities of Uvaol and Other Pentacyclic Triterpenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentacyclic triterpenes, a class of natural compounds widely distributed in the plant kingdom, have garnered significant attention for their diverse and potent biological activities. Among these, Uvaol, a pentacyclic triterpenoid alcohol, has emerged as a promising candidate for therapeutic development due to its demonstrated anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the biological activities of this compound and related pentacyclic triterpenes, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Pentacyclic triterpenes are a large and structurally diverse group of isoprenoid-derived natural products. Their complex five-ring structure provides a scaffold for a wide array of functionalizations, leading to a broad spectrum of pharmacological effects. These compounds have been traditionally used in various systems of medicine and are now being rigorously investigated for their therapeutic potential in modern drug development. This compound, found in high concentrations in olive pomace and other plant sources, is a representative of this class and has been the subject of numerous preclinical studies. This guide will synthesize the current knowledge on the biological activities of this compound, providing a foundation for further research and development.

Anticancer Activity

This compound has demonstrated significant and selective cytotoxic effects against various cancer cell lines, with a particularly well-documented activity against hepatocellular carcinoma.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24 | 25.2 | 57.0 | [1] |

| WRL68 | Normal Embryonic Liver | 24 | 54.3 | 122.7 | [1] |

| MCF-7 | Breast Adenocarcinoma | Not Specified | 11.06 and 44.27 | Not Specified | [1] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (or other pentacyclic triterpenes) and incubate for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Studies have shown that this compound can down-regulate the AKT/PI3K signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.

Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Pentacyclic triterpenes, including this compound, exhibit potent anti-inflammatory properties by targeting key mediators and signaling pathways of inflammation.

Quantitative Data: Anti-inflammatory Effects

Quantitative data on the direct anti-inflammatory effects of this compound is an active area of research. Data for related pentacyclic triterpenes provides a strong indication of their potential.

| Compound | Assay | Target/Cell Line | IC50 | Reference |

| Ursolic Acid | COX-2 Inhibition | |||

| Oleanolic Acid | NO Production | Macrophages |

Note: Specific IC50 values for this compound in these assays are currently under investigation and will be updated as data becomes available.

Experimental Protocols

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Griess Assay: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Western blotting can be used to measure the expression of key inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

-

Cell Lysis: Lyse treated cells and determine the protein concentration.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways in Anti-inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Pentacyclic triterpenes are known to inhibit this pathway.

Caption: this compound inhibits the NF-κB pathway, reducing inflammatory gene expression.

Antioxidant Activity

This compound and other pentacyclic triterpenes possess antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases.

Quantitative Data: Antioxidant Capacity

The antioxidant capacity of this compound can be assessed using various in vitro assays.

| Assay | Antioxidant Capacity of this compound |

| DPPH Radical Scavenging | Data under investigation |

| ABTS Radical Scavenging | Data under investigation |

| FRAP (Ferric Reducing Antioxidant Power) | Data under investigation |

| ORAC (Oxygen Radical Absorbance Capacity) | Data under investigation |

Note: Specific quantitative values for this compound in these assays are currently being compiled from ongoing research.

Experimental Protocols

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reaction Mixture: Mix a solution of this compound in methanol with a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay measures the antioxidant activity of a compound within a cellular environment.

-

Cell Loading: Incubate adherent cells (e.g., HepG2) with a fluorescent probe (e.g., DCFH-DA).

-

Treatment: Treat the cells with this compound.

-

Oxidative Stress Induction: Induce oxidative stress by adding a radical generator (e.g., AAPH).

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

-

Data Analysis: Calculate the CAA value, which reflects the antioxidant protection provided by the compound.

Signaling Pathways in Antioxidant Activity

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

References

Uvaol: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of uvaol, a pentacyclic triterpene with known anti-inflammatory and anti-proliferative properties. Due to a notable lack of specific quantitative data in publicly available literature, this document focuses on providing robust experimental protocols for researchers to determine these crucial parameters in their own laboratory settings. The guide also details the known signaling pathways influenced by this compound, offering visual representations to aid in understanding its mechanisms of action.

This compound: Physicochemical Properties

This compound is a natural pentacyclic triterpenoid alcohol found in various plants, including olives. Its chemical structure contributes to its generally poor solubility in aqueous solutions and dictates its stability under different conditions.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₂ | |

| Molecular Weight | 442.72 g/mol | |

| Appearance | White to off-white powder | |

| Water Solubility (estimated) | 0.0002 mg/L at 25 °C | |

| LogP (estimated) | 6.13 |

Solubility of this compound

Quantitative solubility data for this compound in common organic laboratory solvents is not extensively reported in scientific literature. However, based on its chemical structure as a triterpenoid, a qualitative assessment of its solubility can be inferred. Pentacyclic triterpenes are generally characterized by strong hydrophobicity and poor permeability.[1] While highly soluble in solvents like pyridine and acetic acid, they exhibit limited solubility in alcohols such as methanol and ethanol, as well as chloroform, ether, and dimethyl sulfoxide (DMSO).[1]

One supplier datasheet indicates that this compound is soluble in a 1% carboxymethylcellulose sodium (CMC-Na) solution at a concentration of ≥ 5 mg/mL.[2] This suggests that formulation with surfactants or polymers can significantly enhance its aqueous dispersibility.

For precise quantitative determination of this compound's solubility in specific solvents, the following experimental protocol is recommended.

Experimental Protocol: Determination of this compound Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3][4][5][6]

Objective: To determine the saturation solubility of this compound in various laboratory solvents (e.g., ethanol, methanol, DMSO, acetone, ethyl acetate) at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

Experimental Workflow for Solubility Determination

Stability of this compound

The stability of this compound in solution is a critical factor for its use in research and drug development. Degradation can be influenced by temperature, light, and pH. Currently, there are no specific studies detailing the degradation kinetics of this compound under various stress conditions. Therefore, a systematic stability study is recommended.

Experimental Protocol: Stability Testing of this compound in Solution

This protocol outlines a general approach for assessing the stability of this compound in a chosen solvent under different environmental conditions.

Objective: To evaluate the stability of this compound in solution over time when exposed to different temperatures, light conditions, and pH values.

Materials:

-

Stock solution of this compound in the desired solvent

-

pH buffers

-

Temperature-controlled chambers/incubators

-

Photostability chamber with a light source (e.g., xenon lamp)

-

Amber and clear glass vials

-

HPLC system with a validated stability-indicating method

Procedure:

-

Forced Degradation Study (Stress Testing):

-

Acid/Base Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Expose the this compound solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Store vials of the this compound solution at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

Photodegradation: Expose the this compound solution in clear vials to light in a photostability chamber, while keeping control samples in amber vials to protect from light.

-

-

Long-Term and Accelerated Stability Study:

-

Prepare multiple aliquots of the this compound solution in both amber and clear vials.

-

Store the vials under different conditions as per ICH guidelines (e.g., 25 °C/60% RH for long-term, 40 °C/75% RH for accelerated).

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples for analysis.

-

-

Sample Analysis:

-

Use a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products. The method should be able to separate the parent compound from its degradation products.

-

Monitor for changes in physical appearance (e.g., color, precipitation).

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).

-

Analytical Method for Quantification of this compound

Proposed HPLC-UV Method Parameters

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Detection Wavelength: this compound lacks a strong chromophore, so detection is typically performed at a low wavelength, such as 205-210 nm.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[9][10][11]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

AKT/PI3K Signaling Pathway

This compound has been demonstrated to have anti-proliferative and pro-apoptotic effects in cancer cells by down-regulating the AKT/PI3K signaling pathway.[12] This pathway is critical for cell survival, growth, and proliferation.

This compound's Effect on the AKT/PI3K Pathway

PKA and p38-MAPK Signaling Pathways

In the context of wound healing, this compound has been shown to accelerate cell migration. This effect is mediated through the activation of the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways in endothelial cells. In fibroblasts, the migratory response to this compound is dependent on the PKA pathway.[13]

This compound's Role in Cell Migration Signaling

Conclusion

While this compound presents significant therapeutic potential, a comprehensive understanding of its physicochemical properties, such as solubility and stability, is crucial for its development as a pharmaceutical agent. This guide provides a framework for researchers to systematically determine these parameters. The detailed experimental protocols for solubility and stability testing, along with the outlined analytical methodology, offer a clear path for generating the necessary data. Furthermore, the visualization of this compound's interaction with key signaling pathways provides valuable insight into its mechanism of action, aiding in the design of future studies and the development of novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. mdpi.com [mdpi.com]

- 8. phytojournal.com [phytojournal.com]

- 9. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Uvaol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvaol, a pentacyclic triterpene found predominantly in olives and olive oil, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the current understanding of this compound's properties, with a focus on its anti-cancer, anti-inflammatory, and wound healing effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Pharmacological Properties

This compound exhibits a range of biological effects, with the most extensively studied being its anti-cancer, anti-inflammatory, and tissue regenerative properties. These effects are underpinned by its ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, inflammation, and migration.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action often involves the induction of cell cycle arrest and the modulation of signaling pathways critical for cancer cell survival and proliferation.

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Studies have shown its efficacy in both in vitro and in vivo models of inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions.

Wound Healing and Tissue Regeneration

This compound has been shown to promote wound healing by enhancing the migration and function of fibroblasts and endothelial cells, key players in the tissue repair process. This suggests its potential application in regenerative medicine.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (hours) | Citation |

| HepG2 | Hepatocellular Carcinoma | 25.2 | 24 | |

| WRL68 | Normal Liver | 54.3 | 24 |

Table 2: In Vitro Wound Healing Effects of this compound

| Cell Type | This compound Concentration (µM) | Wound Closure Rate (%) | Time (hours) | Citation |

| Fibroblasts | 50 | 22 | 24 | |

| Endothelial Cells | 10 | 36 | 24 | |

| Endothelial Cells | 50 | 40 | 24 |

Table 3: In Vivo Wound Healing Effects of this compound

| Treatment | Day 3 Wound Area Reduction (%) | Day 7 Wound Area Reduction (%) | Day 10 Wound Area Reduction (%) | Citation |

| Vehicle | 9 | 19 | 35 | |

| This compound (0.1%) | Not specified | Significantly greater than vehicle | Significantly greater than vehicle | |

| This compound (1%) | Not specified | Significantly greater than vehicle | Significantly greater than vehicle |

Key Signaling Pathways Modulated by this compound

This compound's pharmacological effects are mediated through its interaction with several key intracellular signaling pathways.

AKT/PI3K Signaling Pathway in Cancer

In hepatocellular carcinoma cells (HepG2), this compound induces apoptosis and inhibits proliferation by down-regulating the AKT/PI3K signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition is a key mechanism of many anti-cancer therapies.

Uvaol's Frontier: A Technical Guide to its Role in Plant Secondary Metabolism

For Immediate Release

This technical guide provides a comprehensive overview of uvaol, a pentacyclic triterpenoid, and its pivotal role in plant secondary metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the biosynthesis, physiological functions, and analytical methodologies related to this promising natural compound.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid alcohol with the chemical formula C₃₀H₅₀O₂. It is an isomer of oleanane-type triterpenoids like erythrodiol. Found predominantly in plants such as the olive (Olea europaea), this compound is a key intermediate in the biosynthesis of other bioactive compounds and is increasingly recognized for its own significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. As a secondary metabolite, this compound is not directly involved in the primary functions of plant growth and development but plays a crucial role in the plant's interaction with its environment.

Biosynthesis of this compound in Plants

This compound is synthesized via the isoprenoid pathway, a complex network responsible for the production of a vast array of plant natural products. The biosynthesis of this compound is a multi-step process that begins with the cyclization of 2,3-oxidosqualene.

The key steps in the biosynthesis of this compound are:

-

Formation of α-amyrin: The precursor molecule, 2,3-oxidosqualene, is cyclized by the enzyme α-amyrin synthase (aAS) to form the pentacyclic triterpene scaffold, α-amyrin.

-

Hydroxylation of α-amyrin: α-amyrin then undergoes a series of oxidative reactions catalyzed by multifunctional cytochrome P450 monooxygenases. Specifically, enzymes belonging to the CYP716A subfamily have been identified as responsible for the C-28 oxidation of α-amyrin.[1] This process occurs in a step-wise manner, with this compound (28-hydroxy-α-amyrin) being the first stable intermediate.

-

Further Oxidation to Ursolic Acid: this compound can be further oxidized at the C-28 position by the same CYP716A enzymes, first to ursolic aldehyde and then to the corresponding carboxylic acid, ursolic acid.[1][2][3]

The following diagram illustrates the biosynthetic pathway from α-amyrin to ursolic acid, highlighting the position of this compound as a key intermediate.

Role of this compound in Plant Secondary Metabolism

While much of the research on this compound has focused on its pharmacological effects on human health, its role within the plant is a subject of ongoing investigation. As a secondary metabolite, this compound is believed to be involved in the plant's defense mechanisms and its adaptation to environmental stresses.

3.1. Defense Against Biotic Stress:

Pentacyclic triterpenoids, as a class, are well-documented for their role in protecting plants against herbivores and microbial pathogens.[4] Saponins, which are glycosylated triterpenoids, can have antimicrobial and insecticidal properties. While this compound itself is a triterpenoid alcohol (a sapogenin), its presence as a precursor to other defense compounds like ursolic acid suggests its integral role in the plant's defense arsenal. These compounds can act as feeding deterrents or may have direct toxic effects on invading organisms.

3.2. Response to Abiotic Stress:

Plants are known to alter their secondary metabolism in response to abiotic stresses such as drought, salinity, and UV radiation. Transcriptomic analyses of Olea europaea have shown that genes involved in terpenoid biosynthesis are differentially expressed under stress conditions. The accumulation of triterpenoids can contribute to the maintenance of membrane integrity and may also act as antioxidants to mitigate oxidative damage caused by stress. While direct evidence for this compound's specific role in abiotic stress response is still emerging, its position within the broader triterpenoid metabolic network suggests its involvement in these adaptive processes.

The potential roles of this compound in plant stress response are summarized in the diagram below.

Quantitative Data on this compound Content

The concentration of this compound in plant tissues can vary significantly depending on the species, cultivar, developmental stage, and environmental conditions. The following table summarizes some reported quantitative data for this compound in olive leaves.

| Plant Species | Cultivar | Plant Tissue | This compound Concentration (μg/g dry weight) | Reference |

| Olea europaea L. | Not specified | Leaves | 314.29 ± 0.97 | [5] |

Experimental Protocols

5.1. Extraction of this compound from Olive Leaves

This protocol describes a general method for the solvent extraction of this compound from dried olive leaf material.

Materials:

-

Dried and powdered olive leaves

-

Methanol or Ethanol (analytical grade)

-

Extraction thimbles

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Accurately weigh approximately 10 g of dried, powdered olive leaf material and place it into a cellulose extraction thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of methanol or ethanol and connect it to the Soxhlet extractor and a condenser.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.

-

After extraction, allow the apparatus to cool down.

-

Remove the round-bottom flask containing the extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C until the solvent is completely removed.

-

The resulting crude extract can be stored at -20°C for further purification and analysis.

5.2. Quantification of this compound by UHPLC-MS/MS

This protocol provides a general framework for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.

Instrumentation and Conditions:

-

UHPLC System: With a binary pump, autosampler, and column oven.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate this compound from other matrix components (e.g., start with 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound should be determined by infusing a standard solution. For example, a potential transition could be m/z 425.4 -> 203.2 (corresponding to [M-H₂O+H]⁺ and a characteristic fragment).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution of the stock solution in the mobile phase.

-

Sample Preparation: Dissolve the dried plant extract in methanol. The solution may need to be filtered through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the calibration standards and samples into the UHPLC-MS/MS system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

The following diagram outlines a general experimental workflow for the study of this compound.

Conclusion and Future Perspectives

This compound is a significant secondary metabolite in plants, serving as a key intermediate in the biosynthesis of other important triterpenoids and likely contributing to the plant's defense against various stresses. While substantial progress has been made in understanding its biosynthesis and its pharmacological properties, further research is needed to fully elucidate its specific physiological roles within the plant. Future studies employing metabolomic and transcriptomic approaches, particularly under different stress conditions, will be crucial in unraveling the intricate functions of this compound in plant secondary metabolism. A deeper understanding of its in-planta role could open new avenues for the development of stress-tolerant crops and for the sustainable production of this valuable bioactive compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triterpene biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Isolation of Uvaol: A Historical and Technical Guide

An in-depth exploration of the discovery, initial isolation, and modern understanding of the pentacyclic triterpene, Uvaol.

This technical guide provides a comprehensive overview of the discovery and history of this compound isolation for researchers, scientists, and drug development professionals. It details the initial phytochemical investigations leading to its identification, early experimental protocols, and the evolution of extraction and purification techniques. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its therapeutic potential.

Discovery and Historical Context

The history of this compound is intrinsically linked to the phytochemical exploration of medicinal plants, particularly the common bearberry, Arctostaphylos uva-ursi. This plant has a long history of use in traditional medicine, primarily for urinary tract ailments. Early chemical investigations of A. uva-ursi in the early 20th century focused on identifying its active principles.

While the exact moment of this compound's first identification is not definitively cited in a singular, widely recognized publication, a significant early and detailed investigation into the triterpenoid constituents of Arctostaphylos uva-ursi was documented in the work of Lloyd M. Parks in 1938.[1] His phytochemical study provided a thorough analysis of the plant's components, including the isolation of substances like "urson," an older term for ursolic acid, which is structurally very similar to this compound and often co-occurs with it. It is within this body of early 20th-century research on the chemical constituents of bearberry that the initial isolation of this compound is situated. The name "this compound" itself is derived from "uva-ursi," highlighting its foundational link to this plant species.

Physicochemical Properties of this compound

This compound is a pentacyclic triterpenoid alcohol with the following fundamental properties:

| Property | Value |

| Molecular Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.72 g/mol |

| Melting Point | 228-229 °C |

| Appearance | White crystalline powder |

| Solubility | Soluble in chloroform, slightly soluble in ethanol and methanol, insoluble in water. |

Experimental Protocols for Isolation

The methodologies for isolating this compound have evolved from classical phytochemical techniques to more refined chromatographic methods.

Historical Isolation Protocol (circa 1930s)

The early methods for isolating triterpenoids from plant material were laborious and relied on fractional crystallization and precipitation. Based on the techniques available at the time of its initial investigations, a likely protocol for the isolation of this compound from Arctostaphylos uva-ursi leaves would have involved the following steps:

-

Extraction: Dried and powdered leaves of A. uva-ursi were subjected to exhaustive extraction with a hot organic solvent, typically ethanol or a mixture of ether and alcohol, in a Soxhlet apparatus.

-

Saponification: The crude extract was then saponified by refluxing with an alcoholic solution of potassium hydroxide. This step was crucial to hydrolyze esters and separate the unsaponifiable matter, which contains the triterpenoid alcohols.

-

Isolation of the Unsaponifiable Fraction: The saponified mixture was diluted with water, and the unsaponifiable components, including this compound, were extracted with a non-polar solvent like diethyl ether.

-

Purification: The ether extract was washed, dried, and the solvent was evaporated to yield a crude mixture of triterpenoids and sterols.

-

Fractional Crystallization: The crude mixture was then subjected to repeated fractional crystallization from different solvents, such as ethanol, methanol, or acetone. This painstaking process took advantage of the slight differences in solubility between the various components to gradually enrich and isolate the desired compound, this compound.

Modern Isolation Protocol

Contemporary methods for this compound isolation offer significantly improved efficiency and purity through the use of chromatographic techniques.

-

Extraction: Milled plant material (e.g., olive leaves, grape pomace) is typically extracted with ethanol or methanol at room temperature or under reflux. The resulting extract is then concentrated under reduced pressure.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The triterpenoid fraction is typically enriched in the less polar fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol and water to yield highly pure this compound.

-

Crystallization: The purified this compound can be crystallized from a suitable solvent like methanol to obtain fine, white needles.

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, contributing to its observed anti-inflammatory, antioxidant, and wound-healing properties.

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. One of the key mechanisms is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound can inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.

Wound Healing

This compound has been demonstrated to promote wound healing by influencing fibroblast and endothelial cell function. It can stimulate cell migration and the production of extracellular matrix (ECM) components, which are crucial steps in the healing process.

Conclusion

From its early discovery rooted in the ethnobotanical use of Arctostaphylos uva-ursi to its modern isolation and characterization, this compound has emerged as a promising natural compound with multifaceted biological activities. The evolution of isolation techniques from laborious classical methods to efficient chromatographic protocols has enabled a deeper understanding of its therapeutic potential. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways involved in inflammation and tissue repair, provides a solid foundation for further research and development of this compound-based therapeutics. This guide serves as a comprehensive resource for professionals in the field, encapsulating the historical journey and the current scientific understanding of this important pentacyclic triterpene.

References

Methodological & Application

Application Notes and Protocols for Uvaol in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and application of uvaol, a pentacyclic triterpene, in cell culture experiments. The following protocols and data have been compiled to ensure reproducible and accurate results for in vitro studies.

Data Presentation: this compound Concentration and Cell-Specific Effects

The following table summarizes the effective concentrations of this compound used in various cell culture-based assays as reported in the literature. This information can serve as a starting point for experimental design.

| Cell Line | Assay Type | This compound Concentration (µM) | Observed Effect |

| NIH3T3 Fibroblasts | Cell Viability (MTT Assay) | 1, 10, 25, 50, 100 | No significant alteration in cell viability.[1] |

| tEnd.1 Endothelial Cells | Cell Viability (MTT Assay) | 1, 10, 25, 50, 100 | No significant alteration in cell viability.[1] |

| NIH3T3 Fibroblasts | Scratch Assay (Cell Migration) | 1, 10, 50 | Positive effect on cell migration.[1] |

| tEnd.1 Endothelial Cells | Scratch Assay (Cell Migration) | 1, 10, 50 | Positive effect on cell migration.[1] |

| tEnd.1 Endothelial Cells | Tube Formation Assay | 10 | Enhanced tube formation.[1] |

| HepG2 (Hepatocarcinoma) | Cytotoxicity | IC50: 25.2 µg/mL | Anti-proliferative and pro-apoptotic effects.[2] |